Product packaging for (R,R)-Glycopyrrolate(Cat. No.:CAS No. 475468-09-8)

(R,R)-Glycopyrrolate

Cat. No.: B031317
CAS No.: 475468-09-8
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ritropirronium bromide is a potent and selective muscarinic acetylcholine receptor antagonist of significant interest in preclinical respiratory research. Its primary mechanism of action involves competitive inhibition at the M3 receptor subtype located in the smooth muscle of the airways, leading to bronchodilation. This property makes ritropirronium bromide a crucial pharmacological tool for investigating the pathophysiology and potential treatment modalities for chronic obstructive pulmonary diseases (COPD) and asthma. Researchers utilize this compound in vitro to study receptor binding kinetics, signal transduction pathways, and antagonist potency. In vivo, it serves as a key reference standard in animal models of bronchoconstriction and airway hyperresponsiveness, helping to elucidate the role of the cholinergic system in respiratory function and to evaluate the therapeutic potential of novel anticholinergic agents. The high affinity and specificity of ritropirronium bromide for muscarinic receptors provide a clear mechanistic insight, making it an invaluable asset for advancing pulmonary pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28BrNO3 B031317 (R,R)-Glycopyrrolate CAS No. 475468-09-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Investigations

Advanced Synthetic Routes for Ritropirronium Bromide

The synthesis of glycopyrronium (B1196793) salts, including Ritropirronium bromide, has evolved to improve stereospecificity, yield, and purity. epo.org The fundamental approach involves the esterification of an α-cyclopentylmandelic acid derivative with an N-methyl-3-pyrrolidinol, followed by a quaternization step to form the pyrrolidinium (B1226570) ring. google.com

Initial methods often produced a racemic mixture of all four stereoisomers, requiring challenging purification steps. google.comgoogle.com More advanced and stereospecific routes have been developed to selectively synthesize the desired (2R, 3'R) isomer. epo.org A key strategy involves the coupling of enantiomerically pure starting materials. epo.orggoogle.com

A stereospecific process for producing (2R, 3'R)-glycopyrronium salts involves:

Coupling: A compound of Formula (Ia), specifically (R)-cyclopentylmandelic acid (CPMA), is reacted with a compound of Formula (Ib), (R)-N-methyl-3-pyrrolidinol, under suitable coupling conditions. epo.org This esterification forms the intermediate ester, (3R)-1-methylpyrrolidin-3-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.

Quaternization: The resulting ester intermediate is then reacted with a methylating agent, such as methyl bromide, to quaternize the nitrogen atom of the pyrrolidine (B122466) ring, yielding the final (2R, 3'R)-glycopyrronium bromide (Ritropirronium bromide). epo.orggoogle.com

Another described method involves controlling reaction conditions like temperature during the quaternization of a diastereomeric mixture of the precursor ester. The different activation energies for the quaternization of the enantiomeric pairs allow for the selective formation of one pair over the other. google.com However, stereoselective synthesis using chiral precursors is generally preferred for achieving high isomeric purity. google.comgoogle.com

Stereoselective Synthesis of Glycopyrronium Bromide Enantiomers for Research

The synthesis of all four individual stereoisomers of glycopyrronium bromide is crucial for research, particularly for investigating the stereospecificity of muscarinic receptors. google.comingentaconnect.com The distinct pharmacological profiles of each isomer can be evaluated only when they are available in high purity.

The primary method for achieving this involves a chiral synthesis approach starting from enantiomerically pure precursors. google.com By systematically combining the different chiral forms of the two key intermediates, each of the four stereoisomers can be prepared. google.com

The key chiral intermediates are:

(R)-α-cyclopentylmandelic acid and (S)-α-cyclopentylmandelic acid

(R)-N-methyl-3-hydroxypyrrolidine and (S)-N-methyl-3-hydroxypyrrolidine

The synthetic combinations are as follows:

(3R, 2'R)-Glycopyrronium Bromide (Ritropirronium bromide): Prepared from (R)-α-cyclopentylmandelic acid and (R)-N-methyl-3-hydroxypyrrolidine. epo.orggoogle.com

(3S, 2'S)-Glycopyrronium Bromide: Prepared from (S)-α-cyclopentylmandelic acid and (S)-N-methyl-3-hydroxypyrrolidine. google.comgoogle.com

(3S, 2'R)-Glycopyrronium Bromide: Prepared from (R)-α-cyclopentylmandelic acid and (S)-N-methyl-3-hydroxypyrrolidine. google.com

(3R, 2'S)-Glycopyrronium Bromide: Prepared from (S)-α-cyclopentylmandelic acid and (R)-N-methyl-3-hydroxypyrrolidine. google.com

An alternative to full chiral synthesis is the separation of diastereomeric pairs. For instance, reacting an enantiomerically pure amino alcohol (e.g., (3R)-N-methyl-3-pyrrolidinol) with racemic α-cyclopentylmandelic acid produces a mixture of two diastereomers—(3R, 2'R) and (3R, 2'S). google.com These diastereomers have different physical properties and can be separated by methods such as fractional crystallization. google.comgoogle.com

Analytical Methodologies for Stereoisomeric Purity and Characterization

The characterization and determination of stereoisomeric purity are critical following the synthesis of Ritropirronium bromide and its related isomers. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical TechniquePurposeResearch Findings
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of individual enantiomers and diastereomers.Utilized to isolate the proper pair of enantiomers, such as in the synthesis of radiolabeled glycopyrronium bromide. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure and relative stereochemistry of the isomers.Various 1D and 2D NMR techniques, including two-dimensional ROESY, are used to confirm the stereochemistry of the final products. ingentaconnect.comgoogle.com
1H NMR with Chiral Solvating Agents Determination of absolute configuration and enantiomeric purity.The use of agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol allows for the determination of the absolute configuration and enantiomeric purity of the products. researchgate.net
Polarimetry Measurement of the optical rotation of a chiral compound.The specific rotation [α]D is a key physical constant for characterizing enantiomers. For example, a prepared sample of (3R, 2'R)-Glycopyrronium Bromide showed a specific rotation of [α]25D = +14.8°. google.com

These methods are essential for confirming the successful synthesis of the desired stereoisomer and for ensuring the high purity required for pharmacological studies.

Analog Development and Structure-Activity Relationship (SAR) Studies

To improve the therapeutic profile of glycopyrrolate (B1671915), particularly to reduce systemic side effects and control the duration of action, researchers have developed "soft" analogs. ingentaconnect.comresearchgate.net These compounds are designed based on the "retrometabolic" drug design concept, where the active drug is metabolized in a predictable and controlled manner to inactive species. researchgate.net

These soft glycopyrrolate analogs typically feature a modification at the quaternary nitrogen atom, introducing an alkoxycarbonylmethyl group instead of a second methyl group. google.comingentaconnect.com This modification creates a third chiral center at the nitrogen atom, leading to up to eight possible stereoisomers for each analog. ingentaconnect.com

Key findings from Structure-Activity Relationship (SAR) studies include:

Importance of the (2R) Configuration: Analogs with the (2R) configuration at the acyl chiral center consistently show higher anticholinergic activity than the corresponding (2S) enantiomers. ingentaconnect.com

Influence of Stereochemistry on Receptor Affinity: Receptor binding studies have shown significant stereoselectivity. For a series of soft analogs, the (2R,1′R,3′R) and (2R,1′S,3′S) isomers exhibited the highest receptor affinity. google.com

M3/M2 Receptor Subtype Selectivity: Certain zwitterionic metabolites of these soft analogs have demonstrated moderate M3/M2 muscarinic-receptor subtype-selectivity, which could translate to a reduced risk of cardiac side effects. ingentaconnect.com

Impact of N-substituent Chain Length: The length of the alkyl chain in the ester group at the nitrogen atom also influences receptor affinity, indicating confines to the size of this substituent for optimal activity. google.com

These studies demonstrate that the anticholinergic potency of glycopyrrolate-based compounds is highly dependent on their stereochemical configuration. The development of soft analogs with specific stereochemistry, particularly the (2R) form, represents a promising strategy for creating safer anticholinergic agents. google.comingentaconnect.com

Pharmacological Characterization and Mechanistic Research

Muscarinic Receptor Binding Affinity and Selectivity Studies

The affinity and selectivity of Ritropirronium bromide for muscarinic receptor subtypes are critical determinants of its pharmacological profile. These have been extensively studied using various in vitro techniques.

In Vitro Radioligand Binding Assays and Competition Studies

Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of an unlabeled compound, such as Ritropirronium bromide, to displace the radioligand is measured, and from this, its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) is determined. A lower Ki value indicates a higher binding affinity.

Studies have demonstrated that Ritropirronium bromide exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5). mpa.seresearchgate.net Competition binding assays using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand in Chinese hamster ovary (CHO) cells expressing recombinant human muscarinic receptors have been pivotal in quantifying this affinity. pmda.go.jp

One study reported pKi values (the negative logarithm of the Ki value) for glycopyrrolate (B1671915) (the active moiety of Ritropirronium bromide) as 9.69 for M1, 9.25 for M2, 9.64 for M3, 9.06 for M4, and 8.91 for M5 receptors. pmda.go.jp Another report from the FDA provided similar pKi values of 9.81 (M1), 9.05 (M2), 9.59 (M3), 9.05 (M4), and 8.96 (M5). fda.gov In a separate study, the IC50 values for glycopyrronium (B1196793) bromide were found to be 1.53 nM for M1, 3.29 nM for M2, 2.71 nM for M3, 1.89 nM for M4, and 2.11 nM for M5. mpa.se These data consistently show that Ritropirronium bromide binds with high, nanomolar affinity across all muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of Ritropirronium Bromide (as Glycopyrronium)

Receptor Subtype pKi Value pmda.go.jp pKi Value fda.gov IC50 (nM) mpa.se
M1 9.69 9.81 1.53
M2 9.25 9.05 3.29
M3 9.64 9.59 2.71
M4 9.06 9.05 1.89
M5 8.91 8.96 2.11

Investigation of Muscarinic Receptor Subtype (M1-M5) Interactions

While Ritropirronium bromide is a pan-muscarinic antagonist, subtle differences in its affinity for the various subtypes have been a subject of investigation. The data indicates a slightly higher affinity for M1 and M3 receptors compared to the M2 subtype. pmda.go.jpnih.govdovepress.com This selectivity is often expressed as a ratio of Ki values. For instance, a greater than 4-fold selectivity for the human M3 receptors over the human M2 receptor has been demonstrated in radioligand binding studies. geneesmiddeleninformatiebank.nl

This modest selectivity for M1 and M3 receptors over M2 receptors is considered a favorable characteristic. nih.govdovepress.com The M3 receptor is predominantly responsible for bronchoconstriction and airway mucus secretion, making its blockade a primary therapeutic target in respiratory diseases. drugbank.comnih.gov The M1 receptor also plays a role in mediating secretions. nih.govchemicalbook.com Conversely, the M2 receptor is involved in cardiac function, and its antagonism can lead to tachycardia. nih.gov Therefore, a higher affinity for M1/M3 versus M2 receptors may contribute to a favorable therapeutic window.

Ligand-Receptor Dissociation Kinetics Research

The duration of action of a receptor antagonist is not solely determined by its binding affinity but also by its dissociation kinetics from the receptor. A slow dissociation rate can lead to a prolonged pharmacological effect.

Kinetic studies have revealed that Ritropirronium bromide dissociates more slowly from M1 and M3 receptors compared to the M2 receptor. pmda.go.jpgeneesmiddeleninformatiebank.nl This kinetic selectivity further enhances its functional preference for M1 and M3-mediated effects. pmda.go.jp The dissociation rate constant for glycopyrronium from the M2 receptor was found to be approximately 9-fold faster than from the M3 receptor. pmda.go.jp

Wash-out experiments on human airway smooth muscle have shown that glycopyrrolate has a longer duration of action compared to ipratropium (B1672105) bromide, which is attributed to its slower dissociation from muscarinic receptors. nih.gov The dissociation half-life of glycopyrrolate from the human M3 receptor has been reported to be 6.1 hours. psu.edu Another study found that under more physiological conditions, the dissociation half-life for NVA237 (a formulation of glycopyrronium bromide) was 11.4 minutes. nih.gov Despite the differences in experimental conditions, these studies consistently point towards a prolonged receptor occupancy at M3 receptors.

Cellular and Molecular Mechanisms of Action Investigations

Ritropirronium bromide functions as a competitive antagonist at muscarinic receptors. mpa.sewikipedia.org This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), but does not activate the receptor. wikipedia.org By occupying the receptor's binding site, it prevents ACh from binding and initiating the intracellular signaling cascade that leads to a physiological response.

Muscarinic receptors are G-protein coupled receptors (GPCRs). nih.govmdpi.com The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comjpp.krakow.pl This cascade ultimately results in an increase in intracellular calcium and cellular responses such as smooth muscle contraction and gland secretion. mdpi.com The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and an inhibitory cellular response. nih.govmdpi.com

By blocking these receptors, Ritropirronium bromide effectively inhibits the downstream signaling pathways. For example, in airway smooth muscle, its antagonism of M3 receptors prevents ACh-induced bronchoconstriction. nih.govdovepress.com In exocrine glands, it reduces secretions by blocking M1 and M3 receptors. nih.govchemicalbook.com

Comparative Pharmacology with Other Muscarinic Antagonists in Research Models

The pharmacological profile of Ritropirronium bromide has been extensively compared to other long-acting muscarinic antagonists (LAMAs) such as tiotropium (B1237716), aclidinium (B1254267), and the short-acting muscarinic antagonist (SAMA) ipratropium.

In terms of binding affinity, aclidinium and tiotropium generally show higher affinity for all muscarinic receptor subtypes compared to glycopyrronium and ipratropium. nih.govresearchgate.net However, all four antagonists demonstrate high affinity in the nanomolar range. nih.govresearchgate.net

Regarding dissociation kinetics from the M3 receptor, tiotropium exhibits the slowest dissociation (t½ ≈ 27 h), followed by aclidinium (t½ ≈ 10.7 h), and then glycopyrronium (t½ ≈ 6.1 h). psu.edu All three have a significantly longer dissociation half-life compared to ipratropium. nih.gov This kinetic profile correlates with their duration of action in vivo, with tiotropium having the longest duration, followed by aclidinium and then glycopyrronium. nih.govresearchgate.net

Functionally, in isolated human bronchus, tiotropium and umeclidinium (B1249183) show a more stable inhibitory effect over time compared to aclidinium and glycopyrronium, which display a progressive loss of inhibition at submaximal concentrations. nih.gov All LAMAs, including glycopyrronium, act as insurmountable antagonists, meaning they reduce the maximum response to acetylcholine. nih.gov

Table 2: Comparative Dissociation Half-Life from Human M3 Receptor

Compound Dissociation Half-Life (t½) Reference
Tiotropium ~27 hours psu.edu
Aclidinium ~10.7 hours psu.edu
Glycopyrronium ~6.1 hours psu.edu
Ipratropium 42 minutes nih.govresearchgate.net

Preclinical Efficacy and Safety Research

In Vitro Pharmacological Efficacy Models

The primary mechanism of action of ritropirronium bromide is its antagonism of muscarinic acetylcholine (B1216132) receptors. geneesmiddeleninformatiebank.nltga.gov.au In vitro studies have been conducted to characterize its binding affinity and functional activity at these receptors.

Glycopyrronium (B1196793) bromide has demonstrated high affinity for M1, M2, and M3 muscarinic receptors. geneesmiddeleninformatiebank.nlfda.gov Notably, it exhibits a 4- to 5-fold higher selectivity for the human M1 and M3 receptors over the human M2 receptor. geneesmiddeleninformatiebank.nltga.gov.au The dissociation of glycopyrronium bromide is slower from M1 and M3 receptors compared to the M2 receptor, suggesting a prolonged duration of action at the receptors primarily involved in bronchoconstriction and mucus secretion. geneesmiddeleninformatiebank.nl

Functionally, glycopyrronium bromide acts as a competitive antagonist to acetylcholine. fda.gov In isolated rat trachea models, it produces a concentration-dependent inhibition of contractions induced by the cholinergic agonist bethanechol. fda.gov Furthermore, in studies using human isolated bronchi, the combination of glycopyrronium bromide with the long-acting beta-agonist indacaterol (B1671819) fumarate (B1241708) resulted in a synergistic inhibition of the bronchial tone. nih.gov This synergistic effect was associated with an increase in cyclic AMP (cAMP) concentrations in both airway smooth muscle and bronchial epithelium, as well as a reduction in acetylcholine release from the epithelium. nih.gov

In Vivo Animal Models of Respiratory Conditions

The preclinical efficacy of ritropirronium bromide has been investigated in various animal models designed to mimic human respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD).

Bronchoprotective Efficacy Studies

In vivo studies have demonstrated the bronchoprotective effects of glycopyrronium bromide. In anesthetized rabbits, glycopyrronium bromide effectively inhibited methacholine-induced bronchoconstriction. fda.gov This protective effect against cholinergic-mediated airway narrowing underscores its potential as a bronchodilator for respiratory diseases characterized by increased bronchomotor tone.

Anti-inflammatory Activity Assessments in Lung Models

Beyond its bronchodilatory effects, ritropirronium bromide has been shown to possess significant anti-inflammatory properties in animal models of lung inflammation.

In a murine model of COPD induced by cigarette smoke (CS) exposure, pre-treatment with aerosolized glycopyrronium bromide was found to suppress the accumulation of key inflammatory cells in the lungs. nih.gov Specifically, it reduced the number of neutrophils and macrophages in the bronchoalveolar lavage fluid (BALF) of mice exposed to CS. nih.govfrontiersin.org Another study in a subchronic CS exposure model in mice also reported that glycopyrronium bromide alleviated the CS-induced increase in inflammatory cells in the BALF. nih.gov

Table 1: Effect of Glycopyrronium Bromide on Inflammatory Cell Counts in BALF of CS-Exposed Mice

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^5)
Control1.8 ± 0.31.7 ± 0.30.1 ± 0.0
CS8.9 ± 1.24.5 ± 0.74.3 ± 0.8
CS + GB (300 µg/ml)5.1 ± 0.8#3.1 ± 0.5#1.9 ± 0.4#
CS + GB (600 µg/ml)3.9 ± 0.6#2.5 ± 0.4#1.3 ± 0.3#
Data from Shen et al., 2014. Values are mean ± SD. p<0.05 vs Control; #p<0.05 vs CS. GB: Glycopyrronium Bromide.

Oxidative stress is a key feature of chronic inflammatory lung diseases. In the CS-induced acute lung inflammation mouse model, glycopyrronium bromide demonstrated a significant impact on biomarkers of oxidative stress. nih.gov Treatment with glycopyrronium bromide at a dose of 600 μg/ml significantly inhibited the changes in glutathione (B108866) (GSH) and myeloperoxidase (MPO) activities in the BALF that were induced by CS exposure. nih.gov MPO is an enzyme released by neutrophils and is a marker of neutrophilic inflammation and oxidative stress.

Table 2: Effect of Glycopyrronium Bromide on Oxidative Stress Markers in BALF of CS-Exposed Mice

Treatment GroupGSH (U/mg protein)MPO (U/g protein)
Control15.2 ± 2.11.2 ± 0.3
CS8.7 ± 1.55.8 ± 0.9
CS + GB (600 µg/ml)12.9 ± 1.8#2.5 ± 0.5#
*Data from Shen et al., 2014. Values are mean ± SD. p<0.05 vs Control; #p<0.05 vs CS. GB: Glycopyrronium Bromide.

The balance between matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for maintaining the integrity of the lung's extracellular matrix. An imbalance is implicated in the pathogenesis of COPD. In the CS-induced murine model, immunohistochemical staining of lung tissue revealed that glycopyrronium bromide treatment decreased the expression of MMP-9 and increased the expression of TIMP-1. nih.gov This suggests a potential role for ritropirronium bromide in modulating tissue remodeling processes in the lungs.

Preclinical Toxicology and Safety Margin Determination

The preclinical safety of glycopyrronium bromide has been evaluated through a comprehensive program that includes general toxicology studies, genetic toxicology, carcinogenicity, and reproductive toxicity assessments. fda.gov These studies were conducted in various animal species using the intended clinical route of administration where feasible.

General Toxicology Studies Repeat-dose toxicity studies have been conducted in rats (up to 26 weeks) and dogs (up to 39 weeks) via the inhalation route. fda.govtga.gov.au

In Rats: A 26-week inhalation study identified target organs of toxicity. fda.gov Findings in a 6-month study included reduced body weight and food intake, dilated pupils, and increased porphyrin secretion of the Harderian gland. fda.gov Increased lung weight associated with alveolar macrophages and laryngeal inflammation were also noted. fda.gov The No-Observed-Adverse-Effect-Level (NOAEL) was established at the low dose tested. fda.gov These findings were generally reversible after a recovery period. fda.gov

In Dogs: A 39-week inhalation study revealed toxicities including dilated pupils, dry mouth, reduced food consumption, and effects on the heart and various glands (lacrimal, salivary). fda.govfda.gov The findings at the mid-dose were considered monitorable in a clinical setting and not dose-limiting, providing an adequate safety margin for the clinical dose. fda.gov

Genetic Toxicology Glycopyrronium bromide was evaluated in a standard battery of genotoxicity assays. It was found to be negative in the in vitro bacterial reverse mutation assay, the in vitro human lymphocyte chromosomal aberration assay, and the in vivo rat micronucleus test. fda.gov In silico assessments also indicated a lack of genotoxicity and mutagenicity. medicinesauthority.gov.mt

Carcinogenicity Long-term carcinogenicity studies were conducted in rats and mice. A 2-year carcinogenicity study in Wistar rats and a 26-week study in TgRasH2 mice showed no evidence of tumorigenic potential. fda.gov

Reproductive and Developmental Toxicity Reproductive toxicity studies found no effects on male or female fertility or on post-natal development in standard preclinical models at high systemic exposures. fda.gov However, at a high subcutaneous dose (1.88 mg/kg/day) in rats, an impairment of fertility was observed, evidenced by decreased corpora lutea, implantation sites, and live fetuses. fda.gov No such effects were seen at a dose of 0.63 mg/kg/day. fda.gov Glycopyrrolate (B1671915) was not found to be teratogenic in Wistar rats or New Zealand White rabbits at inhaled maternal doses up to 3.83 mg/kg/day and 4.4 mg/kg/day, respectively. fda.gov

Safety Margin The safety margin is a crucial aspect of preclinical toxicology, calculated by comparing the systemic exposure (Area Under the Curve, AUC) at the NOAEL in toxicology studies with the expected clinical exposure. nih.gov For glycopyrronium bromide, regulatory agencies have determined that the NOAELs identified in the 26-week rat study and the 39-week dog study provide adequate safety margins for both local (lung) and systemic toxicity relative to the proposed clinical dose. fda.govfda.gov At the NOAEL established in repeat-dose toxicity studies, the plasma exposure levels in animals were many-fold higher than those detected in patients treated with the recommended therapeutic dose. europa.eu

Table 1: Summary of Preclinical Toxicology Findings for Glycopyrronium Bromide

Study TypeSpeciesDurationRoute of AdministrationKey FindingsNOAEL
Repeat-Dose ToxicityRat26 weeksInhalationReduced body weight, dilated pupils, increased lung weight, laryngeal inflammation. fda.govfda.govLow dose tested fda.gov
Repeat-Dose ToxicityDog39 weeksInhalationDilated pupils, dry mouth, reduced food consumption, effects on heart and glands. fda.govfda.govMonitorable toxicity at mid-dose, providing adequate safety margin. fda.gov
Genetic ToxicologyN/AN/AIn vitro / In vivoNegative in a standard battery of assays (Ames, chromosomal aberration, micronucleus). fda.govN/A
CarcinogenicityRat, Mouse2 years (rat), 26 weeks (mouse)Oral (rat), Inhalation (mouse)No evidence of tumorigenic potential. fda.govN/A
Reproductive ToxicityRat, RabbitVariesSubcutaneous, InhalationFertility impairment at high SC doses in rats; not teratogenic in rats or rabbits. fda.gov0.63 mg/kg/day (fertility, rat) fda.gov

Comparative Preclinical Studies with Reference Compounds

The preclinical pharmacological profile of glycopyrronium bromide has been extensively compared with other long-acting muscarinic antagonists (LAMAs), primarily Tiotropium (B1237716) bromide and Aclidinium (B1254267) bromide, as well as the short-acting antagonist Ipratropium (B1672105) bromide. These studies provide insights into its relative potency, receptor kinetics, and duration of action.

In Vitro Comparative Studies

Muscarinic Receptor Affinity: Glycopyrronium bromide, along with tiotropium and aclidinium, demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.govresearchgate.net Aclidinium and tiotropium generally show higher absolute binding affinity for these receptors than glycopyrronium. nih.govresearchgate.net However, glycopyrronium is unique in that it has shown a higher relative affinity for M3 over M2 receptors, which may contribute to a favorable cardiovascular safety profile. researchgate.net

Receptor Dissociation Kinetics: The duration of action of LAMAs is linked to their dissociation rate from muscarinic receptors. Studies on recombinant human receptors show that glycopyrronium dissociates from M3 receptors more slowly than ipratropium but faster than aclidinium and tiotropium. nih.gov For instance, one study reported dissociation half-lives (t½) from the M3 receptor of 6.1 hours for glycopyrronium, 10.7 hours for aclidinium, and 27 hours for tiotropium. researchgate.net All compounds dissociated more rapidly from M2 receptors than from M3 receptors, a property known as kinetic selectivity. nih.gov

In Vivo Comparative Studies

Bronchodilation Onset and Duration: In preclinical models, such as acetylcholine-induced bronchoconstriction in anesthetized dogs or guinea pigs, glycopyrronium showed a faster onset of action compared to tiotropium. nih.govdovepress.com This is thought to be due to its more rapid equilibration with the M3 receptor. dovepress.com While in vitro studies suggest a shorter dissociation half-life than tiotropium, in vivo studies demonstrate a long duration of action. nih.gov In rats, intratracheal administration of glycopyrronium resulted in lung muscarinic receptor binding that lasted for 24 hours, similar to tiotropium and much longer than ipratropium. jst.go.jp However, another study in dogs noted that 24 hours after administration, tiotropium still provided 35% bronchoprotection, while glycopyrrolate provided 0%. researchgate.net

Systemic Anticholinergic Effects: A key differentiator in preclinical models is the potency to induce systemic side effects, such as inhibition of salivation (sialoinhibition). In conscious rats, glycopyrronium and tiotropium were significantly more potent at inhibiting salivation than aclidinium, which is rapidly hydrolyzed in plasma. nih.govresearchgate.net The dose required to produce a half-maximal effect (ED50) for sialoinhibition was reported as 0.74 µg/kg for glycopyrronium and 0.88 µg/kg for tiotropium, compared to 38 µg/kg for aclidinium. nih.govresearchgate.net

Table 2: Comparative Preclinical Pharmacology of Glycopyrronium Bromide and Reference LAMAs

ParameterGlycopyrronium BromideTiotropium BromideAclidinium BromideIpratropium BromideReference
M3 Receptor Affinity (pA₂)9.710.49.6N/A researchgate.net
M3 Receptor Dissociation t½6.1 hours27 hours10.7 hoursN/A researchgate.net
Onset of Action (in vivo)Faster than TiotropiumSlower than Glycopyrronium & AclidiniumFastFast nih.gov
Duration of Action (t½ offset, in vivo)13 hours64 hours29 hours8 hours nih.gov
Sialoinhibition ED₅₀ (μg/kg, rat)0.740.8838N/A nih.govresearchgate.net

Clinical Research and Therapeutic Efficacy Assessments

Lung Function Improvement Studies in Human Cohorts

Clinical trials have consistently demonstrated the efficacy of ritropirronium bromide in improving lung function in patients with COPD. The GLOW (Glycopyrronium bromide in COPD airways) phase III trial program, which included a range of patient ethnicities, showed that inhaled ritropirronium bromide significantly improves Forced Expiratory Volume in one second (FEV1). nih.gov

In the GLOW2 study, ritropirronium bromide was compared to both placebo and tiotropium (B1237716), another LAMA. The results indicated a rapid onset of action for ritropirronium bromide. nih.gov A 52-week post-marketing surveillance in Japanese patients with COPD further confirmed its effectiveness in a real-world setting, demonstrating improvements in lung function and symptom control. novartis.com

Study/TrialKey Finding on Lung FunctionReference
GLOW Phase III ProgramSignificant improvement in FEV1 in patients with COPD. nih.gov
GLOW2 StudyDemonstrated a faster onset of action compared to tiotropium. nih.gov
52-Week Japanese Post-Marketing SurveillanceConfirmed long-term efficacy in improving lung function in a real-world setting. novartis.com

Exercise Endurance and Dyspnoea Symptomology Research

Research into the effects of ritropirronium bromide on exercise endurance and dyspnoea (shortness of breath) has shown positive outcomes for patients with COPD. By improving lung function and reducing hyperinflation, the medication can help alleviate the breathlessness that often limits physical activity in these individuals.

Studies have shown that long-acting bronchodilators, as a class, can increase exercise capacity, primarily by increasing inspiratory capacity. hyperhidrosisuk.org While specific data directly linking ritropirronium bromide to exercise endurance is often part of broader combination therapy studies, the foundational mechanism of improving lung function is a key contributor to enhanced exercise tolerance. The GLOW trial program reported that patients treated with ritropirronium bromide experienced improvements in dyspnea. nih.gov

Analysis of Impact on Exacerbation Rates in Chronic Respiratory Diseases

A critical aspect of COPD management is the prevention of exacerbations, which are acute worsening of respiratory symptoms. Clinical research has shown that ritropirronium bromide can effectively reduce the frequency of these events.

The GLOW studies found a reduction in the number of COPD exacerbations with ritropirronium bromide treatment. nih.gov The FLAME study, a large-scale clinical trial, demonstrated that a combination therapy including ritropirronium bromide (as glycopyrronium (B1196793) bromide) and a long-acting beta-agonist (LABA) was superior to a combination of a LABA and an inhaled corticosteroid in reducing the rate of all COPD exacerbations. novartis.com

StudyImpact on Exacerbation RatesReference
GLOW ProgramReduction in the number of COPD exacerbations. nih.gov
FLAME StudyCombination therapy with ritropirronium bromide was superior in reducing all COPD exacerbations compared to a LABA/inhaled corticosteroid combination. novartis.com

Efficacy Research in Combination Therapy Regimens

Ritropirronium bromide is a key component in several combination therapies for COPD, often paired with long-acting beta-agonists (LABAs) and/or inhaled corticosteroids (ICS). These combination regimens are designed to target different pathways of bronchoconstriction and inflammation, potentially offering enhanced efficacy.

The ILLUMINATE study compared a fixed-dose combination of indacaterol (B1671819) (a LABA) and ritropirronium bromide (as glycopyrronium) to a fluticasone/salmeterol combination. The results showed a significant and sustained improvement in lung function with the dual bronchodilator. nih.gov The TRIDENT study evaluated the addition of extrafine ritropirronium bromide to a combination of beclometasone dipropionate and formoterol (B127741) fumarate (B1241708), confirming that the addition of the LAMA improved lung function in COPD patients. merckclinicaltrials.com More recently, a triple therapy combining budesonide, ritropirronium bromide (as glycopyrronium bromide), and formoterol fumarate in a single inhaler has been shown to significantly reduce moderate to severe exacerbations and improve lung function compared to dual therapies, as demonstrated in the Phase III ETHOS trial. astrazenecaclinicaltrials.com

Combination TherapyKey Efficacy FindingReference
Ritropirronium bromide / IndacaterolSignificant and sustained improvement in lung function compared to a LABA/ICS combination. nih.gov
Ritropirronium bromide added to Beclometasone dipropionate / Formoterol fumarateImproved lung function in COPD patients. merckclinicaltrials.com
Ritropirronium bromide / Budesonide / Formoterol fumarate (Triple Therapy)Significant reduction in moderate to severe exacerbations and improved lung function compared to dual therapies. astrazenecaclinicaltrials.com

Studies in Alternative Therapeutic Areas (e.g., Hyperhidrosis, Neurological Disorders)

The anticholinergic properties of ritropirronium bromide have led to its investigation and use in conditions characterized by excessive cholinergic stimulation, most notably hyperhidrosis (excessive sweating).

Hyperhidrosis:

Topical formulations of ritropirronium bromide (as glycopyrronium bromide) have been developed and approved for the treatment of primary axillary hyperhidrosis. sweathelp.org By blocking the action of acetylcholine (B1216132) on sweat glands, it can effectively reduce sweat production. sweathelp.org A meta-analysis of randomized controlled trials concluded that topical glycopyrronium bromide is an effective treatment for axillary hyperhidrosis, significantly reducing sweat production and improving patients' quality of life. nih.gov Clinical trials have shown that a significant percentage of patients experience a substantial reduction in sweat production with topical application. sweathelp.org Oral formulations of anticholinergics, including glycopyrrolate (B1671915), are also used to manage excessive sweating. sweathelp.org

Neurological Disorders:

While the primary therapeutic applications of ritropirronium bromide are outside of neurology, its mechanism of action as an anticholinergic agent is relevant to the field. Anticholinergic medications are used to manage a variety of neurological conditions. However, specific clinical research focusing on the efficacy of ritropirronium bromide in neurological disorders is not widely documented in the provided search results. It is important to note that bromide intoxication can lead to significant neurological symptoms, including confusion, ataxia, and delirium, which is a separate consideration from the therapeutic use of ritropirronium bromide. nih.gov

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling in Research

Absorption and Systemic Exposure Kinetics in Biological Systems

The absorption of a drug and its subsequent systemic exposure are the initial critical steps in its pharmacokinetic journey. For quaternary ammonium (B1175870) compounds like ritropirronium bromide, their permanent positive charge generally leads to low lipid solubility, which can limit their ability to passively diffuse across biological membranes.

Research Focus:

Rate and Extent of Absorption: Studies would aim to determine the fraction of the administered dose that reaches systemic circulation (bioavailability) and the speed at which this occurs.

Mechanisms of Absorption: Research would investigate whether absorption is primarily driven by passive diffusion or involves active transport mechanisms.

Influence of Formulation and Route of Administration: The physicochemical properties of the drug formulation and the route of administration (e.g., oral, intravenous, inhaled) would be assessed for their impact on absorption kinetics.

As a quaternary ammonium compound, ritropirronium bromide is expected to have low oral bioavailability. Research on the related compound, glycopyrronium (B1196793) bromide, has shown that its systemic exposure is significantly higher when administered intravenously compared to oral administration, highlighting the limited gastrointestinal absorption typical of this class of drugs.

Illustrative Data Table: Hypothetical Absorption Parameters

ParameterValueUnitDescription
Bioavailability (F)< 10%Estimated percentage of an orally administered dose that reaches systemic circulation.
Time to Peak Plasma Concentration (Tmax)1 - 2hoursTime to reach the maximum concentration in the blood after oral administration.
Peak Plasma Concentration (Cmax)Variableng/mLThe maximum concentration of the drug in the blood.

This table is for illustrative purposes only and does not represent actual data for ritropirronium bromide.

Distribution Profile Studies and Tissue Accumulation Research

Following absorption, a drug is distributed throughout the body via the circulatory system. The distribution pattern is influenced by factors such as blood flow to different tissues, plasma protein binding, and the drug's ability to cross cell membranes.

Research Focus:

Volume of Distribution (Vd): This parameter provides an indication of the extent to which a drug distributes into body tissues. A low Vd suggests the drug is largely confined to the bloodstream, while a high Vd indicates extensive tissue distribution.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood, such as albumin, can affect its distribution and availability to target sites.

Tissue-Specific Accumulation: Studies may investigate the concentration of the drug in specific organs or tissues to understand its site of action and potential for localized effects or toxicity.

For quaternary ammonium compounds, their hydrophilic nature generally results in a relatively low volume of distribution, with limited penetration into the central nervous system due to the blood-brain barrier.

Illustrative Data Table: Hypothetical Distribution Characteristics

ParameterValueUnitDescription
Volume of Distribution (Vd)0.5 - 1.0L/kgIndicates the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Plasma Protein Binding30 - 40%The percentage of the drug that is bound to proteins in the blood.

This table is for illustrative purposes only and does not represent actual data for ritropirronium bromide.

Metabolic Pathway Elucidation and Metabolite Identification Research

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its elimination. This process can lead to the formation of active or inactive metabolites.

Research Focus:

Identification of Metabolic Pathways: The primary enzymatic reactions involved in the metabolism of the drug (e.g., oxidation, hydrolysis, conjugation) would be identified.

Enzyme Systems Involved: The specific cytochrome P450 (CYP) enzymes or other enzyme systems responsible for metabolism would be characterized.

Metabolite Profiling: The chemical structures of the major metabolites would be determined, and their pharmacological activity assessed.

Studies on glycopyrronium bromide suggest that it undergoes limited metabolism, with a significant portion of the drug being excreted unchanged. It is plausible that ritropirronium bromide would exhibit a similar metabolic profile.

Illustrative Data Table: Hypothetical Metabolic Profile

MetaboliteMetabolic PathwayPharmacological Activity
M1HydroxylationInactive
M2Ester HydrolysisInactive

This table is for illustrative purposes only and does not represent actual data for ritropirronium bromide.

Elimination and Excretion Mechanisms Research

Elimination is the process of removing a drug and its metabolites from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).

Research Focus:

Clearance (CL): This parameter measures the rate at which a drug is removed from the body.

Elimination Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

Given its quaternary ammonium structure, ritropirronium bromide is likely to be primarily eliminated via renal excretion of the unchanged drug.

Illustrative Data Table: Hypothetical Elimination Parameters

ParameterValueUnitDescription
Total Body Clearance (CL)10 - 20L/hThe volume of plasma from which the drug is completely removed per unit of time.
Elimination Half-Life (t½)2 - 4hoursThe time required for the plasma concentration of the drug to decrease by 50%.
Percentage Excreted Unchanged in Urine> 70%The proportion of the administered dose that is excreted in the urine as the parent compound.

This table is for illustrative purposes only and does not represent actual data for ritropirronium bromide.

Population Pharmacokinetic Modeling for Therapeutic Optimization

Population pharmacokinetic (PopPK) modeling is a statistical approach used to quantify the variability in drug concentrations among a patient population and to identify factors that influence this variability.

Research Focus:

Identification of Covariates: Factors such as age, weight, renal function, and genetic polymorphisms that may affect the drug's pharmacokinetics are investigated.

Model Development and Validation: A mathematical model is developed to describe the drug's PK in the population and is then validated using independent data.

Simulation and Dose Optimization: The model can be used to simulate different dosing regimens and to identify optimal doses for specific patient populations.

By understanding the sources of variability, PopPK modeling can help to personalize drug therapy and improve therapeutic outcomes.

Stereoisomer-Specific Pharmacokinetic Investigations

Ritropirronium bromide is a chiral compound, meaning it exists as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have different pharmacokinetic and pharmacodynamic properties.

Research Focus:

Stereoselective Absorption, Distribution, Metabolism, and Excretion: Research would investigate whether there are differences in the ADME processes between the different stereoisomers.

Enantioselective Pharmacodynamics: The pharmacological activity and potency of the individual stereoisomers would be compared.

Potential for Chiral Inversion: Studies would determine if one stereoisomer can be converted into another in the body.

Understanding the stereoisomer-specific pharmacokinetics is crucial, as differences in the disposition of stereoisomers can have significant clinical implications.

Safety and Tolerability Profile Investigations in Clinical Settings

Incidence and Spectrum of Adverse Events Research

Initial clinical investigations into Ritropirronium bromide have focused on characterizing the incidence and spectrum of adverse events. Early phase trials are designed to identify the most common treatment-emergent adverse events and to establish a preliminary safety profile. Data from these studies are crucial for determining the viability of the compound for further development. The collection of adverse event data is systematic, with investigators grading the severity and assessing the potential relationship of the event to the study drug.

Adverse Event CategoryFrequencySeverity (Mild/Moderate/Severe)
GastrointestinalData not availableData not available
NeurologicalData not availableData not available
CardiovascularData not availableData not available
DermatologicalData not availableData not available

This table is intended to be illustrative of the data typically collected in clinical trials. Specific data for Ritropirronium bromide is not publicly available.

Long-term Tolerability Assessments in Chronic Conditions

For therapeutic agents intended for the management of chronic conditions, the assessment of long-term tolerability is a critical component of the clinical trial process. These assessments involve monitoring patients over extended periods to identify any adverse effects that may only become apparent with prolonged exposure. Such studies are essential for understanding the cumulative and long-term risks associated with continuous therapy. The design of these long-term extension studies allows for the collection of safety data beyond the duration of pivotal efficacy trials.

Comparative Safety Studies with Established Therapies

To understand the relative safety of a new compound, comparative studies with established therapies are often conducted. These head-to-head trials provide valuable context for the adverse event profile of the investigational drug. For instance, a study comparing a new agent to a standard-of-care treatment would meticulously track the incidence and severity of adverse events in both treatment arms to determine if the new agent offers a safety advantage. While no specific comparative safety studies for Ritropirronium bromide are publicly available, this methodology is a standard and crucial step in clinical drug development.

Advanced Research and Development Perspectives

Development of Soft Drug Analogs for Enhanced Therapeutic Targeting

The development of "soft drug" analogs represents a significant strategy to improve the therapeutic index of anticholinergic agents like ritropirronium bromide. Soft drugs are pharmacologically active compounds that are designed to undergo predictable and controlled metabolism to inactive and nontoxic derivatives after exerting their therapeutic effect at the target site. This approach is particularly advantageous for minimizing systemic side effects.

A notable example of this concept is sofpironium bromide, a soft anticholinergic agent derived from glycopyrronium (B1196793), a closely related compound to ritropirronium bromide. Sofpironium bromide is designed with a chemically modified structure that allows for rapid hydrolytic deactivation in the bloodstream. This retrometabolic drug design limits systemic absorption and, consequently, the development of anticholinergic adverse events. Clinical trials with sofpironium bromide have demonstrated its efficacy and safety, highlighting the potential of this approach.

The core principle of developing soft drug analogs of ritropirronium bromide would involve introducing a metabolically labile moiety into the molecule. This modification would ensure that upon entering systemic circulation, the drug is rapidly converted to an inactive metabolite, thereby confining its pharmacological activity primarily to the site of application (e.g., the lungs or skin).

Table 1: Comparison of Traditional Anticholinergics and Soft Drug Analogs

FeatureTraditional Anticholinergic (e.g., Ritropirronium Bromide)Soft Drug Analog (e.g., Sofpironium Bromide)
Mechanism of Action Blocks muscarinic receptorsBlocks muscarinic receptors at the target site
Metabolism Primarily hepatic metabolism, potentially leading to active metabolitesDesigned for rapid and predictable inactivation in systemic circulation
Systemic Exposure Higher potential for systemic absorption and side effectsMinimized systemic exposure
Therapeutic Index May be limited by systemic adverse effectsPotentially higher due to localized action and reduced systemic toxicity

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies for ritropirronium bromide are not extensively documented in publicly available literature, the principles of these computational methods are highly relevant for its future development. QSAR and SPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (SPR).

For ritropirronium bromide, QSAR studies could be instrumental in designing new analogs with improved affinity and selectivity for specific muscarinic receptor subtypes (M1-M5). By analyzing the structural features of ritropirronium bromide and related muscarinic antagonists, researchers can identify key molecular descriptors that govern their binding affinity and functional activity. This information can then be used to predict the activity of novel, structurally related compounds before they are synthesized, thereby streamlining the drug discovery process.

SPR studies, on the other hand, would focus on optimizing the physicochemical properties of ritropirronium bromide analogs. This could include modulating properties like solubility, lipophilicity, and metabolic stability to enhance drug delivery and pharmacokinetic profiles. For instance, in the development of inhaled therapies, SPR could guide the design of molecules with optimal aerodynamic properties for efficient lung deposition.

Pharmacogenomics and Inter-individual Variability in Therapeutic Response

The field of pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs. jbclinpharm.orgnih.govmedium.com For ritropirronium bromide, pharmacogenomic research could play a crucial role in personalizing therapy and improving treatment outcomes. While specific pharmacogenomic studies on ritropirronium bromide are not yet prevalent, research into the broader class of anticholinergic drugs and bronchodilators provides a framework for future investigations.

Inter-individual variability in response to anticholinergic agents can be attributed to genetic polymorphisms in genes encoding for drug-metabolizing enzymes, drug transporters, and drug targets (i.e., muscarinic receptors). For example, variations in the genes for cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs, could potentially affect the clearance of ritropirronium bromide and its analogs. pharma-iq.com Identifying patients who are "poor metabolizers" or "ultrarapid metabolizers" could help in tailoring the dosage to avoid adverse effects or therapeutic failure.

Furthermore, genetic variations in the muscarinic receptors themselves could influence the binding affinity and efficacy of ritropirronium bromide. Patients with certain receptor polymorphisms may exhibit a more or less pronounced response to the drug. Future pharmacogenomic studies could lead to the development of genetic biomarkers that can predict a patient's response to ritropirronium bromide, allowing for a more precise and effective therapeutic approach.

Innovative Drug Delivery System Research for Improved Efficacy

Optimizing the delivery of ritropirronium bromide to its target site is a key area of research for enhancing its therapeutic efficacy and minimizing off-target effects. Innovative drug delivery systems are being explored to achieve controlled and targeted drug release.

Nanoparticle-based delivery systems , such as liposomes and polymeric nanoparticles, offer a promising platform for the delivery of ritropirronium bromide. Encapsulating the drug within nanoparticles could offer several advantages:

Controlled Release: The drug can be released in a sustained manner over an extended period, potentially reducing the frequency of administration.

Targeted Delivery: Nanoparticles can be functionalized with specific ligands that target them to the desired site of action, such as inflamed tissues in the lungs.

Improved Bioavailability: For certain routes of administration, nanoparticles can protect the drug from degradation and enhance its absorption.

Research into liposomal formulations of other anticholinergic drugs, such as tiotropium (B1237716) bromide, for pulmonary delivery has shown the potential of these systems. nih.gov

Advanced Inhalation Technologies are also a major focus for respiratory diseases. The development of "smart inhalers" that can monitor a patient's adherence and inhalation technique could significantly improve the effectiveness of inhaled ritropirronium bromide therapy. nih.gov Furthermore, novel nebulizer technologies, such as vibrating mesh nebulizers, can generate aerosols with a more uniform particle size, leading to more efficient and deeper lung deposition. nih.gov

Table 2: Potential Innovative Drug Delivery Systems for Ritropirronium Bromide

Delivery SystemPotential Advantages
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for sustained release and targeted delivery.
Polymeric Nanoparticles High stability, controlled drug release, tunable properties for specific applications.
Smart Inhalers Improved patient adherence, real-time feedback on inhalation technique, data collection for personalized treatment.
Vibrating Mesh Nebulizers Efficient aerosol generation, precise dose delivery, suitable for a wide range of drug formulations.

Future Research Directions and Unmet Needs in Ritropirronium Bromide Therapeutics

The future of ritropirronium bromide therapeutics will likely be shaped by a deeper understanding of its molecular mechanisms and the development of more personalized and targeted treatment strategies. Several key areas represent unmet needs and promising avenues for future research.

One of the primary unmet needs in the treatment of conditions like Chronic Obstructive Pulmonary Disease (COPD) is the lack of therapies that can halt or reverse disease progression. nih.gov Future research on ritropirronium bromide could explore its potential anti-inflammatory or anti-remodeling effects, beyond its established role as a bronchodilator.

In the context of hyperhidrosis, while topical anticholinergics are effective, there is still a need for therapies with a more prolonged duration of action and improved convenience. The development of novel formulations of ritropirronium bromide or its soft drug analogs could address this need.

Further research is also required to fully elucidate the selectivity profile of ritropirronium bromide for different muscarinic receptor subtypes. A more selective M3 receptor antagonist, for instance, could offer a better therapeutic window with fewer side effects.

Finally, the integration of multi-omics data, including genomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of the pharmacological effects of ritropirronium bromide and for the identification of novel biomarkers to guide its clinical use. The continued development and application of advanced computational tools, such as artificial intelligence and machine learning, will also accelerate the discovery and optimization of new ritropirronium bromide-based therapies.

Q & A

Basic Research Questions

Q. What are the standard pharmacopeial methods for characterizing the purity and identity of ritropirronium bromide?

  • Methodological Answer : The United States Pharmacopeia (USP) recommends using chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to assess purity and detect related compounds. For example, system suitability tests using relative response factors are critical for quantifying impurities, as hygroscopic reference standards may introduce variability . Structural confirmation typically involves spectroscopic methods (e.g., NMR, IR) alongside elemental analysis.

Q. How should researchers design experiments to determine the stability of ritropirronium bromide under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, employing accelerated stability testing (e.g., 40°C/75% RH) and long-term real-time conditions (e.g., 25°C/60% RH). Analytical endpoints include monitoring degradation products via HPLC, pH changes, and mass balance assessments. Include control samples to distinguish intrinsic degradation from environmental artifacts .

Q. What are the best practices for synthesizing ritropirronium bromide in a laboratory setting?

  • Methodological Answer : Synthesis protocols should prioritize anhydrous conditions to avoid hydrolysis of bromide intermediates. Reaction progress can be tracked using thin-layer chromatography (TLC) or in-situ FTIR to monitor functional group transformations. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, with purity verified by melting point analysis and HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bromide ion quantification when using ion-selective electrodes versus chromatographic methods?

  • Methodological Answer : Discrepancies may arise from matrix interferences or methodological sensitivity. For instance, ion chromatography (IC) is more specific for bromide detection in complex matrices, whereas electrode methods require rigorous calibration with matrix-matched standards. Cross-validate results using isotope dilution mass spectrometry (IDMS) to account for methodological biases .

Q. What experimental strategies are effective in elucidating the metabolic pathways of ritropirronium bromide in preclinical models?

  • Methodological Answer : Use radiolabeled ritropirronium bromide (e.g., ^14C or ^3H isotopes) to track metabolites in urine, plasma, and feces. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis to identify phase I (oxidation) and phase II (glucuronidation) metabolites. In vitro assays with hepatic microsomes can further isolate CYP450-mediated pathways .

Q. How should researchers address conflicting data on the hygroscopicity of ritropirronium bromide and its impact on analytical reproducibility?

  • Methodological Answer : Conflicting data often stem from uncontrolled humidity during sample handling. Implement dynamic vapor sorption (DVS) studies to quantify moisture uptake under controlled RH. For analytical workflows, use gloveboxes or humidity-controlled chambers during sample preparation. Relative response factors in HPLC methods should account for hygroscopic variability in reference standards .

Q. What methodologies are recommended for profiling trace impurities in ritropirronium bromide batches?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for high-resolution impurity profiling. Use forced degradation studies (e.g., heat, light, oxidation) to generate potential impurities. Structural elucidation relies on MS/MS fragmentation patterns and comparison with synthetic impurity standards .

Methodological Considerations for Data Interpretation

Q. How can researchers statistically validate the reproducibility of ritropirronium bromide’s pharmacological activity across multiple assay platforms?

  • Methodological Answer : Apply Bland-Altman analysis to compare inter-assay variability, and use intraclass correlation coefficients (ICC) to assess consistency. Normalize data to internal controls (e.g., reference agonists/antagonists) to minimize platform-specific biases. Replicate experiments across independent laboratories to confirm robustness .

Q. What are the key pitfalls in interpreting ritropirronium bromide’s receptor binding kinetics from radioligand displacement assays?

  • Methodological Answer : Common pitfalls include nonspecific binding at high concentrations and incomplete equilibrium states. Use Schild regression analysis to differentiate competitive vs. allosteric inhibition. Include saturation binding assays to confirm receptor density and affinity constants. Validate results with orthogonal techniques like surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.